molecular formula C15H14ClN3O B1196861 2-(4-Chlorophenyl)-5-(1-piperidinyl)-4-oxazolecarbonitrile

2-(4-Chlorophenyl)-5-(1-piperidinyl)-4-oxazolecarbonitrile

Cat. No. B1196861
M. Wt: 287.74 g/mol
InChI Key: WQKOIGIXISYXPV-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5-(1-piperidinyl)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.

Scientific Research Applications

Synthesis and Antifungal Activity

Compounds similar to 2-(4-Chlorophenyl)-5-(1-piperidinyl)-4-oxazolecarbonitrile have been synthesized and evaluated for their antifungal activities. For example, a study synthesized amino-4-(4-chlorophenyl)-7-hydrazino-8H-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-a)pyridine-5-carbonitrile and related compounds, which were screened for antifungal activity (Ibrahim et al., 2008).

Dopamine Receptor Ligands

Research indicates the potential of related compounds as ligands for human dopamine receptors. A study identified 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole as a ligand with moderate affinity for human dopamine D4 receptors, suggesting the importance of the 4-chlorophenyl and 4-substituted piperidine groups in the molecule (Rowley et al., 1997).

Drug Candidates for Type II Diabetes

Compounds containing the 4-chlorophenyl and piperidinyl groups have been synthesized and evaluated for their potential as drug candidates for type II diabetes. A study synthesized S-substituted derivatives of 1,2,4-triazol-3-thiol, including 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl} -4-phenyl-4H -1,2,4-triazol3-thiol, and found them to be potent inhibitors of the α-glucosidase enzyme, suggesting potential use in type II diabetes treatment (Aziz ur-Rehman et al., 2018).

Synthesis of Fused Heterobicyclic Systems

Another study focused on synthesizing fused heterobicyclic systems containing 1,2,4-triazolo/1,2,4-triazinopyridinone moieties, starting from compounds similar to the given chemical. These compounds were evaluated for their antimicrobial activity, suggesting their potential application in developing new antimicrobial agents (Abdel-Monem, 2004).

Antimicrobial Activities

A study on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, including compounds with the 4-chlorophenyl group, indicated potential antimicrobial applications. The synthesized compounds were screened for their effectiveness against various microorganisms (Bektaş et al., 2007).

EGFR Inhibitors in Cancer Treatment

Derivatives of benzimidazole, including those with the 4-chlorophenyl group, were studied for their potential as EGFR inhibitors in cancer treatment. The study involved molecular docking and density functional theory analyses to investigate the anti-cancer properties of these compounds (Karayel, 2021).

Spectroscopic and Structural Analyses

Research on spectroscopic and structural analyses of compounds similar to the given chemical, like 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, has been conducted. These studies provide insights into the molecular structure and properties of such compounds, which can be relevant for their application in various fields of research (Wazzan et al., 2016).

properties

Product Name

2-(4-Chlorophenyl)-5-(1-piperidinyl)-4-oxazolecarbonitrile

Molecular Formula

C15H14ClN3O

Molecular Weight

287.74 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C15H14ClN3O/c16-12-6-4-11(5-7-12)14-18-13(10-17)15(20-14)19-8-2-1-3-9-19/h4-7H,1-3,8-9H2

InChI Key

WQKOIGIXISYXPV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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